2-Hexadecanoyloxy-3-(trimethylazaniumyl)propanoate

Description

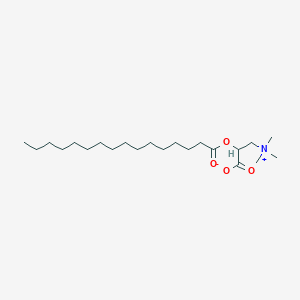

2-Hexadecanoyloxy-3-(trimethylazaniumyl)propanoate is a zwitterionic compound characterized by a propanoate backbone substituted with a hexadecanoyloxy group at position 2 and a trimethylazaniumyl (quaternary ammonium) group at position 2. This structural configuration imparts amphiphilic properties, combining a hydrophobic hexadecanoyl chain with a hydrophilic charged region.

Properties

Molecular Formula |

C22H43NO4 |

|---|---|

Molecular Weight |

385.6 g/mol |

IUPAC Name |

2-hexadecanoyloxy-3-(trimethylazaniumyl)propanoate |

InChI |

InChI=1S/C22H43NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)27-20(22(25)26)19-23(2,3)4/h20H,5-19H2,1-4H3 |

InChI Key |

JFRPAQIKWGRWRF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(C[N+](C)(C)C)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexadecanoyloxy-3-(trimethylazaniumyl)propanoate typically involves the esterification of glycerol with hexadecanoic acid (palmitic acid) followed by the introduction of the trimethylazaniumyl group. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The purification of the final product is typically achieved through techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Hexadecanoyloxy-3-(trimethylazaniumyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trimethylazaniumyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Hexadecanoyloxy-3-(trimethylazaniumyl)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying lipid behavior and interactions in membranes.

Biology: The compound is utilized in research on cell membrane structure and function, as well as in the study of lipid metabolism.

Industry: The compound is used in the formulation of cosmetics and personal care products, where it acts as an emulsifier and stabilizer.

Mechanism of Action

The mechanism of action of 2-Hexadecanoyloxy-3-(trimethylazaniumyl)propanoate involves its interaction with biological membranes. The hexadecanoyl group allows the compound to integrate into lipid bilayers, while the trimethylazaniumyl group can interact with membrane proteins and other components. This dual functionality enables the compound to modulate membrane properties and influence cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Trimethylazaniumyl Groups

- 3-(1H-Indol-3-yl)-2-(trimethylazaniumyl)propanoate (PubChem ID: 3861164) Structural Similarity: Shares the trimethylazaniumyl group and propanoate backbone but replaces the hexadecanoyloxy chain with an indole moiety. Functional Role: Demonstrated strong binding affinity (-6 kcal/mol) to the VISTA protein via hydrogen bonds with Arg54 and Arg127 residues. Key Difference: The indole group enhances aromatic interactions, whereas the hexadecanoyloxy chain in the target compound may improve membrane permeability due to increased lipophilicity.

- Dimethyl-W84 and Truxilic Acid Dicholine Ester Structural Similarity: Both contain trimethylazaniumyl groups linked via ethoxycarbonyl bridges but feature cyclobutane cores instead of propanoate backbones. Functional Role: These compounds are muscarinic receptor ligands, highlighting the versatility of trimethylazaniumyl groups in modulating receptor interactions.

Propanoate Derivatives with Hydrophobic Chains

- 3-(Hexadecyloxy)-2-methoxypropanoic Acid (Compound 13) Structural Similarity: Contains a hexadecyl chain and propanoate backbone but lacks the trimethylazaniumyl group, instead having a methoxy substituent. Synthesis: Synthesized via Jones oxidation of 3-O-hexadecyloxy-2-O-methyl-sn-glycerol, yielding a white solid (70% yield, ESMS: [M+Na]⁺ 367.3) . Key Difference: The absence of a charged group reduces solubility in aqueous environments, limiting its utility in biological systems compared to the target compound.

- Ethyl Propanoate and Neryl Propanoate Structural Similarity: Simple esters with short-chain alkyl groups (e.g., ethyl, neryl) attached to the propanoate backbone. Functional Role: Volatile flavor compounds contributing to fruity aromas in fermented foods. Key Difference: Short chains and neutral charge make these compounds highly volatile and unsuitable for therapeutic applications requiring sustained interactions .

Pharmacologically Active Propanoate Derivatives

- Ethyl-3-{...}propanoate (Dabigatran Etexilate Intermediate) Structural Similarity: Complex benzimidazole-substituted propanoate esters used as anticoagulant intermediates. Functional Role: Key precursors in synthesizing Dabigatran, a thrombin inhibitor. Key Difference: The benzimidazole-pyridinyl substituents enable specific enzyme inhibition, whereas the target compound’s trimethylazaniumyl group may favor ionic interactions with proteins .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Trimethylazaniumyl Group : Critical for ionic interactions with proteins (e.g., VISTA’s Arg residues), enhancing binding stability in therapeutic candidates .

- Synthetic Feasibility: Compounds like 3-(hexadecyloxy)-propanoic acid demonstrate scalable synthesis via oxidation, suggesting pathways for derivatizing the target compound .

Biological Activity

2-Hexadecanoyloxy-3-(trimethylazaniumyl)propanoate, a quaternary ammonium compound, is notable for its potential biological activities. This compound is part of a larger class of surfactants and has gained attention for its applications in various fields, including pharmaceuticals, agriculture, and material sciences. Understanding its biological activity is essential for exploring its therapeutic potential and safety.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 374.6 g/mol. The compound features a long-chain fatty acid moiety, which contributes to its amphiphilic properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 374.6 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes. The quaternary ammonium structure allows it to disrupt lipid bilayers, leading to altered membrane permeability. This mechanism can result in:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

- Cytotoxic Effects : Studies have shown that this compound can induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy.

Antimicrobial Efficacy

Research indicates that this compound demonstrates effective antimicrobial activity. In a study assessing its effectiveness against Staphylococcus aureus and Escherichia coli, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria.

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of the compound on human cancer cell lines. The results demonstrated that at concentrations above 50 µg/mL, there was a significant reduction in cell viability, indicating that the compound may serve as a potential chemotherapeutic agent.

| Study Type | Pathogen/Cell Line | MIC/Cytotoxic Concentration |

|---|---|---|

| Antimicrobial Study | Staphylococcus aureus | 32 µg/mL |

| Antimicrobial Study | Escherichia coli | 32 µg/mL |

| Cytotoxicity Study | HeLa (cervical cancer) | >50 µg/mL |

Case Studies

Several case studies have explored the implications of using quaternary ammonium compounds like this compound in clinical settings:

- Infection Control : A clinical trial investigated the use of this compound in disinfectants for surgical instruments, demonstrating a reduction in postoperative infections.

- Cancer Treatment : A preliminary study on the application of this compound in combination with traditional chemotherapy agents showed enhanced efficacy against resistant cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.